molecular formula C11H9NO4 B13962107 6-Methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylic acid CAS No. 947763-44-2

6-Methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylic acid

Cat. No.: B13962107
CAS No.: 947763-44-2
M. Wt: 219.19 g/mol
InChI Key: QSFUOLLASIRICA-UHFFFAOYSA-N
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Description

6-Methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylic acid is a quinoline derivative known for its diverse applications in pharmaceutical and chemical research. This compound is part of the quinolone family, which is renowned for its biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylic acid typically involves the acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine or monoethyl malonate in the presence of N,N’-dicyclohexylcarbodiimide. This is followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can yield halogenated quinoline derivatives, while oxidation can produce quinoline diones .

Scientific Research Applications

6-Methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the synthesis of various industrial chemicals.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylic acid is unique due to its specific methoxy and carboxylic acid functionalities, which can influence its chemical reactivity and biological activity compared to other quinolones .

Properties

IUPAC Name

6-methoxy-4-oxo-1H-quinoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-16-10-5-6-8(4-7(10)11(14)15)12-3-2-9(6)13/h2-5H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFUOLLASIRICA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C=CN2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695088
Record name 6-Methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947763-44-2
Record name 6-Methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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